

Solubility Profile of 4-[3-(4-Aminophenoxy)propoxy]aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-[3-(4-Aminophenoxy)propoxy]aniline

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the organic compound **4-[3-(4-Aminophenoxy)propoxy]aniline** (CAS No. 52980-20-8). Due to a lack of extensive, publicly available experimental data on this specific molecule, this document synthesizes calculated data, qualitative information derived from structurally similar aromatic amines, and established principles of organic chemistry. It is intended to serve as a foundational resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation development. Furthermore, this guide furnishes a detailed experimental protocol for the precise determination of solubility, empowering researchers to generate accurate data for their specific applications.

Introduction

4-[3-(4-Aminophenoxy)propoxy]aniline is a diamine compound featuring two aniline moieties linked by a flexible propoxy chain. The presence of aromatic rings, ether linkages, and primary amine groups imparts a unique combination of structural rigidity and flexibility, influencing its physicochemical properties, including solubility. A thorough understanding of its solubility in various organic solvents is paramount for its application in fields such as polymer chemistry,

materials science, and pharmaceutical development, where it may serve as a monomer or a key intermediate. This guide addresses the current knowledge gap by providing a consolidated reference on the solubility of this compound.

Physicochemical Properties

A brief overview of the key physicochemical properties of **4-[3-(4-Aminophenoxy)propoxy]aniline** is presented below.

Property	Value	Source
CAS Number	52980-20-8	ChemShuttle[1]
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₂	ChemShuttle[1]
Molecular Weight	258.32 g/mol	ChemShuttle[1]
Appearance	Solid (predicted)	General chemical knowledge
Melting Point	Not available	-
Boiling Point	Not available	-

Solubility Data

Precise, experimentally determined quantitative solubility data for **4-[3-(4-Aminophenoxy)propoxy]aniline** in a range of organic solvents is not readily available in the public domain. The following table summarizes the available calculated data and qualitative predictions based on the principles of "like dissolves like" and the known solubility of analogous aromatic amines.

Solvent	Solvent Type	Quantitative Solubility	Qualitative Solubility	Temperature (°C)
Water	Polar Protic	Very slightly soluble (0.16 g/L) (Calculated)	Poorly Soluble	25
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Data not available	Predicted to be Soluble	Not Specified
N,N-Dimethylformamide (DMF)	Polar Aprotic	Data not available	Predicted to be Soluble	Not Specified
Acetone	Polar Aprotic	Data not available	Predicted to be Soluble	Not Specified
Ethanol	Polar Protic	Data not available	Predicted to be Soluble	Not Specified
Methanol	Polar Protic	Data not available	Predicted to be Soluble	Not Specified
Dichloromethane (DCM)	Nonpolar	Data not available	Predicted to be Sparingly Soluble	Not Specified
Toluene	Nonpolar	Data not available	Predicted to be Sparingly to Insoluble	Not Specified
Hexane	Nonpolar	Data not available	Predicted to be Insoluble	Not Specified

Note on Predictions: The predictions for organic solvents are based on the molecular structure of **4-[3-(4-Aminophenoxy)propoxy]aniline**, which contains both polar (amine, ether) and nonpolar (aromatic rings, alkyl chain) functionalities. Aromatic amines are generally more soluble in organic solvents than in water.^[2] The presence of two primary amine groups

suggests the potential for hydrogen bonding, which would enhance solubility in polar protic and aprotic solvents.[3]

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

4.1. Materials and Equipment

- **4-[3-(4-Aminophenoxy)propoxy]aniline** (solid)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Syringe filters (e.g., $0.22\ \mu\text{m}$ PTFE)

4.2. Procedure

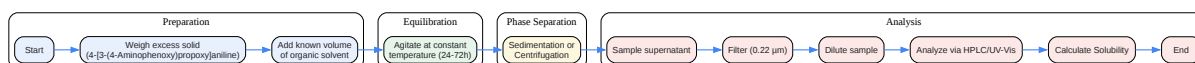
- Preparation of Calibration Curve:
 - Prepare a stock solution of **4-[3-(4-Aminophenoxy)propoxy]aniline** in the chosen solvent of a known concentration.
 - Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

- Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve of instrument response versus concentration.
- Equilibration:
 - Add an excess amount of solid **4-[3-(4-Aminophenoxy)propoxy]aniline** to a vial containing a known volume of the selected organic solvent. An excess of solid is crucial to ensure that a saturated solution is formed.
 - Tightly seal the vials and place them in a constant temperature shaker bath.
 - Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
- Phase Separation:
 - After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
 - Alternatively, for faster separation, centrifuge the vials at a controlled temperature.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant using a pipette.
 - Filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.
 - Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the previously established calibration curve.
 - Analyze the diluted sample using the same analytical method used for the calibration standards to determine the concentration of **4-[3-(4-Aminophenoxy)propoxy]aniline** in the saturated solution.
- Calculation:

- Calculate the solubility of the compound in the chosen solvent (e.g., in g/L or mol/L) by multiplying the determined concentration by the dilution factor.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.



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Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While specific quantitative solubility data for **4-[3-(4-Aminophenoxy)propoxy]aniline** in organic solvents remains to be experimentally determined and published, this guide provides a valuable starting point for researchers. Based on its chemical structure, it is predicted to be more soluble in polar organic solvents such as DMSO, DMF, and alcohols than in water or nonpolar solvents. For precise and application-specific data, it is imperative that researchers perform their own solubility determinations. The detailed experimental protocol provided herein offers a robust methodology for achieving this, thereby facilitating the effective use of **4-[3-(4-Aminophenoxy)propoxy]aniline** in various scientific and industrial applications.

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